N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Antifolates
Research by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors for antitumor applications. The study highlighted the development of compounds with significant inhibition of human DHFR and tumor cell growth, suggesting the compound's potential in cancer research as a chemotherapeutic agent (Gangjee et al., 2007).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Another study by Gangjee et al. (2008) described the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and DHFR. The research indicated that such compounds, due to their dual inhibitory activity, could be effective antitumor agents, highlighting the compound's potential in the development of new cancer therapies (Gangjee et al., 2008).
Anticancer Activity of Thiazolidin Derivatives
Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives by Horishny et al. (2021) explored their synthesis and anticancer activity. This study provides insights into the development of compounds with selective cytotoxic effects against leukemia cell lines, suggesting a direction for further research into anticancer applications (Horishny et al., 2021).
Glutaminase Inhibitors for Cancer Therapy
Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This study contributes to understanding the therapeutic potential of inhibiting glutaminase in cancer treatment, suggesting possible applications in targeting cancer cell metabolism (Shukla et al., 2012).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-8-3-5-11-19(16)26-21(29)15-33-25-27-22-18-10-4-6-12-20(18)32-23(22)24(30)28(25)14-17-9-7-13-31-17/h3-6,8,10-12,17H,2,7,9,13-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBXRSFGLQZYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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